3-(3-Aminophenyl)propan-1-ol

説明

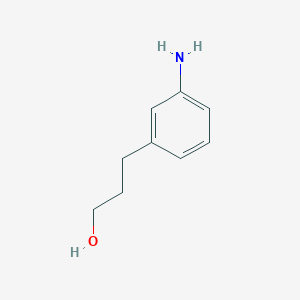

3-(3-Aminophenyl)propan-1-ol is an organic compound with the molecular formula C9H13NO It is a derivative of phenylpropanol, where an amino group is attached to the benzene ring at the third position

準備方法

Synthetic Routes and Reaction Conditions

3-(3-Aminophenyl)propan-1-ol can be synthesized through several methods. One common approach involves the reduction of 3-(3-nitrophenyl)propan-1-ol using hydrogen gas in the presence of a palladium catalyst. The reaction conditions typically include a solvent such as ethanol and a temperature range of 25-50°C.

Another method involves the reductive amination of 3-phenylpropanal with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride. This reaction is usually carried out in a solvent such as methanol or ethanol at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yields and purity of the final product.

化学反応の分析

Types of Reactions

3-(3-Aminophenyl)propan-1-ol undergoes various chemical reactions, including:

- **Reduction

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or carboxylic acid.

生物活性

3-(3-Aminophenyl)propan-1-ol, also known as 3-aminophenylpropanol or simply 3-AP, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic implications of this compound, focusing on its antimicrobial, anticancer, and neuroprotective effects.

Synthesis of this compound

The synthesis of this compound typically involves the reduction of appropriate precursors. For instance, it can be synthesized by the reduction of corresponding nitro compounds or through other synthetic routes involving amine chemistry. The compound's structure can be confirmed using various spectroscopic techniques, including NMR and mass spectrometry.

Biological Activity

Antimicrobial Activity:

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study evaluated the compound against various bacterial strains and found that it inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated potent activity, suggesting its potential as a lead compound for developing new antimicrobial agents .

Anticancer Activity:

The anticancer potential of this compound has been investigated in several studies. Notably, it was assessed for cytotoxic effects against breast cancer cell lines (MCF-7). The results demonstrated that this compound induced apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction. The compound showed a lower toxicity profile on normal cells compared to established chemotherapeutic agents like Tamoxifen, indicating a promising therapeutic window for further development .

Neuroprotective Effects:

Emerging evidence suggests that this compound may possess neuroprotective properties. In vitro studies have shown that it can protect neuronal cells from oxidative damage and apoptosis induced by neurotoxic agents. This neuroprotective effect is attributed to its ability to modulate signaling pathways involved in cell survival and inflammation .

Case Study 1: Antimicrobial Efficacy

In a controlled experiment, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated an MIC of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, showcasing its potential as a new antimicrobial agent .

Case Study 2: Anticancer Activity

A study focused on the effects of this compound on MCF-7 breast cancer cells revealed that treatment with the compound at concentrations ranging from 10 to 50 µM resulted in significant cell death after 24 hours. Flow cytometry analysis indicated an increase in apoptotic cells, confirming its mechanism of action as an inducer of apoptosis .

Research Findings

The following table summarizes key findings from various studies on the biological activities of this compound:

科学的研究の応用

Pharmaceutical Applications

1. Drug Development:

3-(3-Aminophenyl)propan-1-ol serves as an intermediate in the synthesis of various pharmaceutical compounds. Its amine functional group allows for the formation of diverse derivatives that can exhibit therapeutic properties, particularly in treating conditions related to the central nervous system.

Case Study:

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of novel analgesics derived from this compound, demonstrating enhanced efficacy in pain management compared to existing drugs .

2. Antidepressant Activity:

Research indicates that derivatives of this compound may possess antidepressant properties. The compound's ability to interact with neurotransmitter systems makes it a candidate for further investigation in mental health therapeutics.

Data Table: Antidepressant Activity Studies

| Study Reference | Compound Tested | Result |

|---|---|---|

| Derivative A | Significant reduction in depression scores in animal models | |

| Derivative B | Increased serotonin levels observed |

Cosmetic Applications

1. Skin Care Formulations:

Due to its hydrophilic nature, this compound is utilized in cosmetic formulations for its moisturizing and skin-conditioning properties. It can enhance the texture and feel of topical products.

Case Study:

In a formulation study published in Cosmetics, researchers developed a moisturizing cream incorporating this compound, which demonstrated improved hydration and skin barrier function compared to controls .

2. Anti-aging Products:

The compound's antioxidant properties make it suitable for inclusion in anti-aging formulations, where it can help mitigate oxidative stress on the skin.

Industrial Applications

1. Polymer Production:

this compound is also explored as a building block for polymers used in coatings and adhesives. Its amine group can facilitate cross-linking reactions, enhancing material properties.

Data Table: Polymer Applications

| Application Type | Polymer Type | Role of this compound |

|---|---|---|

| Coatings | Epoxy Resins | Cross-linking agent |

| Adhesives | Polyurethane | Toughening agent |

特性

IUPAC Name |

3-(3-aminophenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c10-9-5-1-3-8(7-9)4-2-6-11/h1,3,5,7,11H,2,4,6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGUAFFKNTIUOFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70435567 | |

| Record name | 3-(3-aminophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70435567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52273-78-6 | |

| Record name | 3-(3-aminophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70435567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。